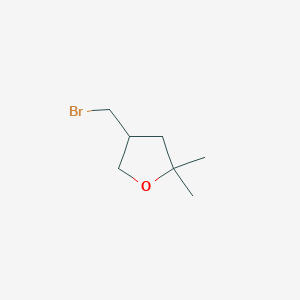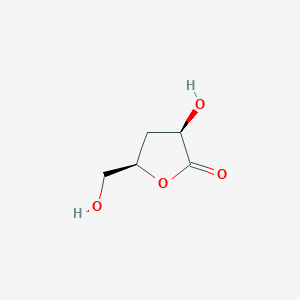
ethyl 4-(2,2-difluoroethenyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2,2-difluoroethenyl)benzoate, also known as 2,2-Difluoro-4-ethylbenzoic acid ethyl ester, is a synthetic compound that has a variety of applications in the scientific research field. It is a fluorinated aromatic ester that is characterized by its low boiling point and low vapor pressure, making it an ideal compound for use in gas chromatography. It has also been used in a variety of other scientific research applications, including as a reagent in chemical synthesis and as a substrate for enzyme assays.
Aplicaciones Científicas De Investigación
Ethyl 4-(2,2-difluoroethenyl)benzoate has a variety of applications in the scientific research field. It has been used as a reagent in chemical synthesis, as a substrate for enzyme assays, and as a component of gas chromatography. It is also used as a fluorescent probe for imaging living cells and as a marker for studying the pharmacokinetics of drugs.
Mecanismo De Acción
The mechanism of action of ethyl 4-(2,2-difluoroethenyl)benzoate is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as those involved in the metabolism of drugs. In addition, it is thought to act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-(2,2-difluoroethenyl)benzoate are not yet fully understood. However, it is believed that the compound may have beneficial effects on the cardiovascular system, as it has been shown to reduce blood pressure in animal studies. In addition, it has been shown to reduce inflammation and oxidative stress in cell culture studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 4-(2,2-difluoroethenyl)benzoate in lab experiments include its low boiling point and low vapor pressure, which make it an ideal compound for use in gas chromatography. In addition, it is a relatively stable compound and does not react with other compounds in solution. The main limitation of using the compound in lab experiments is the lack of knowledge about its mechanism of action and potential side effects.
Direcciones Futuras
The potential future directions for the use of ethyl 4-(2,2-difluoroethenyl)benzoate include further research into its mechanism of action and potential therapeutic benefits. In addition, further research into its use as a fluorescent probe for imaging living cells and as a marker for studying the pharmacokinetics of drugs is needed. Other potential future directions include exploring the potential use of the compound in drug delivery systems and investigating its potential use as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
Ethyl 4-(2,2-difluoroethenyl)benzoate can be synthesized by reacting 2,2-difluoroacetic acid with ethylbenzene in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds via an esterification reaction, where the acid catalyst protonates the alcohol, resulting in the formation of an alkoxide intermediate. This intermediate then reacts with the 2,2-difluoroacetic acid to form ethyl 4-(2,2-difluoroethenyl)benzoate.
Propiedades
IUPAC Name |
ethyl 4-(2,2-difluoroethenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXDUUVMBVLLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,2-difluoroethenyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)
![1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers](/img/structure/B6599843.png)





![(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane](/img/structure/B6599876.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)



